DHPMs are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms and four carbon atoms, with a hydrogen atom at positions 3 and 4 []. These compounds have gained considerable attention in recent years due to their broad spectrum of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties [, ].
The synthesis of 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives is typically achieved through the Biginelli reaction or its modified versions [, , , , ].
Several modifications have been developed to improve the Biginelli reaction, including the use of different catalysts (Lewis acids, solid acids, ionic liquids), microwave irradiation, and solvent-free conditions [, , , , ]. These modifications aim to enhance the yield, shorten the reaction time, and simplify the workup procedure.
The molecular structure of DHPMs, including 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, has been extensively studied using various spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry [, , ].
X-ray crystallography studies have provided detailed insights into the crystal structure, bond lengths, bond angles, and intermolecular interactions of DHPM derivatives [, ]. These studies reveal that the dihydropyrimidine ring usually adopts a pseudo-boat conformation, and the substituents at different positions can influence the crystal packing and potential pharmacological activities.
For instance, certain DHPM derivatives have demonstrated significant xanthine oxidase (XO) inhibitory activity []. XO is an enzyme involved in the uric acid production pathway, and its inhibition is a therapeutic target for treating hyperuricemia and gout.
Other studies have shown that DHPMs can modulate chemokine receptors, which are involved in inflammatory and immune responses [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8